molecular formula C12H11ClN2O2S B571487 N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine CAS No. 1384516-10-2

N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine

Cat. No.: B571487
CAS No.: 1384516-10-2
M. Wt: 282.742
InChI Key: JYRPCZZOPOWZAY-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine (CAS: 1384516-10-2, Molecular Formula: C₁₂H₁₁ClN₂O₂S, Molecular Weight: 282.75) is a synthetic amine derivative featuring a nitrothiophene core linked to a 4-chlorobenzyl group via a methanamine bridge . Its structure is characterized by:

  • A 4-chlorobenzyl substituent, contributing hydrophobic interactions and steric bulk.
  • A flexible methanamine linker, enabling conformational adaptability for target binding.

This compound is a key intermediate in the synthesis of REV-ERBα modulators, such as GSK2945, and has been studied for its role in circadian rhythm regulation and metabolic pathways .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-10-3-1-9(2-4-10)7-14-8-11-5-6-12(18-11)15(16)17/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRPCZZOPOWZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(S2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Thiophene Derivatives

The 5-nitrothiophen-2-yl group is synthesized via electrophilic aromatic nitration. Thiophene-2-carboxaldehyde undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to yield 5-nitrothiophene-2-carboxaldehyde. This intermediate is critical for subsequent reductive amination or condensation reactions. The nitration regioselectivity is governed by the electron-withdrawing aldehyde group, directing the nitro group to the 5-position.

Reductive Amination Approach

A widely utilized method involves reductive amination between 5-nitrothiophene-2-carboxaldehyde and 4-chlorobenzylamine. The aldehyde and amine react in ethanol under reflux to form an imine intermediate, which is reduced using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the target methanamine. This method offers moderate to high yields (70–85%) and is scalable for industrial production.

Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: 60–80°C (imine formation), room temperature (reduction)

  • Reducing Agent: NaBH₄ (1.2 equivalents)

  • Yield: 82–95%

Alkylation of 5-Nitrothiophen-2-ylMethylamine

An alternative route involves alkylation of 5-nitrothiophen-2-ylmethylamine with 4-chlorobenzyl chloride. The reaction proceeds in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, facilitating nucleophilic substitution at the benzylic position. This method requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Key Parameters:

  • Base: K₂CO₃ (2.5 equivalents)

  • Reaction Time: 12–16 hours

  • Yield: 60–75%

Catalytic Strategies and Reaction Optimization

Ruthenium-Catalyzed Coupling

Ruthenium(II) complexes, such as [(η⁶-p-cymene)RuCl₂]₂, enhance coupling efficiency in aqueous media. For instance, a 5 mol% Ru catalyst in water at 100°C facilitates the formation of benzimidazole analogs, suggesting potential applicability for synthesizing nitrothiophene-amine derivatives.

Advantages:

  • Solvent: Water (eco-friendly)

  • Catalyst Loading: 5 mol%

  • Reaction Time: 16 hours

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and condensation steps, reducing reaction times from hours to minutes. For example, chalcone intermediates derived from nitrothiophene are cyclized with hydrazine hydrate under microwave conditions (300 W, 120°C) to yield pyrazoline derivatives. Adapting this method could streamline methanamine synthesis.

Conditions:

  • Power: 300 W

  • Temperature: 120°C

  • Yield Improvement: 20–30% compared to conventional heating

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using gradients of ethyl acetate and hexane (1:4 to 1:2). High-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity, as validated by retention time analysis.

Spectroscopic Analysis

  • ¹H NMR: Distinct signals for the NH (δ 11.01–11.24 ppm), CH=N (δ 8.68–8.81 ppm), and adamantyl protons (δ 1.68–2.03 ppm).

  • ¹³C NMR: Carbonyl (C=O) at δ 173.86–174.18 ppm and CH=N at δ 140.63–144.35 ppm.

  • IR Spectroscopy: N-H stretch (3250–3300 cm⁻¹), C=O (1680 cm⁻¹), and NO₂ (1520 cm⁻¹).

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Reductive AminationEthanol, NaBH₄, 60–80°C82–95%High yield, scalableRequires anhydrous conditions
AlkylationDMF, K₂CO₃, 12–16 hours60–75%Simple setupLow regioselectivity
Ru-CatalyzedWater, 100°C, 5 mol% Ru70–80%Eco-friendly solventHigh catalyst cost
Microwave-Assisted300 W, 120°C, ethanol85–90%Rapid synthesisSpecialized equipment required

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and sustainability. Continuous flow reactors paired with Ru catalysts or microwave systems enhance throughput. Recrystallization from ethanol/water mixtures improves purity without chromatography, reducing production costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the thiophene ring can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron powder in acidic conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Nitroso derivatives, other oxidized products.

    Reduction: Amino derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the chlorobenzyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Analogues with Modified Benzyl Substituents

Compound Name Substituent on Benzyl Molecular Formula Yield (%) Key Properties Reference
Compound 5 4-Chloro-2-methyl C₁₄H₁₃ClN₂O₂S 28% Enhanced lipophilicity due to methyl group; REV-ERBα agonist activity.
Compound 6 2-Fluoro C₁₃H₁₀ClFN₂O₂S 22% Improved metabolic stability via fluorine substitution.
Compound 12 3-Methyl C₁₈H₁₈ClN₃O₂S 31% Increased steric hindrance; moderate Cyp7a1 induction.
Compound 13 4-Methoxy C₁₈H₁₈ClN₃O₃S 21% Electron-donating methoxy group alters binding affinity.

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, F) enhance stability and target affinity.
  • Methyl/methoxy groups modulate steric effects and solubility.

Analogues with Pyridinylmethyl or Heterocyclic Modifications

Compound Name Structural Variation Molecular Formula Yield (%) Key Properties Reference
Compound 28 Pyridin-3-ylmethyl C₁₄H₁₃N₃O₂S 28% Introduces basic nitrogen for hydrogen bonding; moderate REV-ERBα activity.
Compound 18 Benzo[b]thiophen-2-yl C₂₀H₁₇ClN₂S 27% Extended aromatic system enhances π-π stacking.
Compound 19 3-(1H-Pyrrol-1-yl)thiophen-2-yl C₁₉H₁₇ClN₃S 18% Pyrrole substitution improves solubility.
GSK4112 tert-Butyl ester C₁₈H₂₁ClN₂O₄S N/A REV-ERBα agonist with ester group for prodrug potential.

Key Trends :

  • Heterocyclic systems (e.g., pyridine, benzo[b]thiophene) diversify binding interactions.
  • Polar substituents (e.g., pyrrole) enhance aqueous solubility.

Analogues with Dual Substitutions or Complex Linkers

Compound Name Structural Features Molecular Formula Yield (%) Key Properties Reference
GSK2945 4-Chloro-2-methylbenzyl + 4-chlorobenzyl C₂₀H₁₈Cl₂N₂O₂S 59% Dual chloro groups increase REV-ERBα antagonism; lowers plasma cholesterol.
Compound 25 4-Chlorophenoxypropan-2-ol C₂₃H₂₃Cl₂NO₂ 95.59% Propanol linker introduces hydrogen-bonding capacity.
GEN-2 4-Isopropyl-1,2,4-triazol-3-yl C₁₉H₁₉ClFN₅O 6.9% Triazole enhances metabolic resistance; tested for Chagas disease.

Key Trends :

  • Dual aromatic systems (e.g., GSK2945) improve target selectivity.
  • Hydrophilic linkers (e.g., propanol, triazole) balance lipophilicity and solubility.

Yield Variations :

  • Electron-deficient aldehydes (e.g., nitrothiophene) typically yield 18–31% due to steric and electronic challenges .
  • Bulky substituents (e.g., trifluoromethyl) reduce yields to 17% .

Biological Activity

N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine is an organic compound with significant potential in medicinal chemistry. Its unique structure combines a chlorinated benzyl group with a nitro-substituted thiophene ring, providing distinct electronic and steric properties that may influence its biological activity.

  • Molecular Formula : C₁₂H₁₁ClN₂O₂S
  • Molecular Weight : 282.75 g/mol
  • CAS Number : 1384516-10-2
  • Purity : >95% (HPLC)

The biological activity of this compound can be attributed to its interactions with various biological targets. The nitro group is known to participate in redox reactions, while the chlorobenzyl moiety may enhance binding affinity through hydrophobic interactions. This compound has been studied for its potential to modulate the activity of enzymes and receptors, which are crucial in various cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, related nitro-substituted thiophenes have demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds often fall within the range of 62.5 to 78.12 µg/mL, indicating promising antibacterial activity .

Antiproliferative Effects

In vitro studies have shown that compounds with similar structures exhibit antiproliferative effects against cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. For example, certain derivatives displayed IC₅₀ values around 226 µg/mL for HeLa cells, suggesting potential as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructureAntibacterial Activity (MIC)Antiproliferative Activity (IC₅₀)
This compoundStructureTBDTBD
N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)ethanamineTBD62.5 µg/mL226 µg/mL
N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)propanamineTBD78.12 µg/mL242.52 µg/mL

Case Studies

  • Antimicrobial Study : A study conducted on various nitrothiophene derivatives demonstrated that modifications in the thiophene ring significantly affected their antibacterial efficacy. The introduction of electron-withdrawing groups, such as nitro groups, enhanced activity against resistant strains of bacteria .
  • Anticancer Research : In research focusing on the antiproliferative effects of similar compounds, it was found that specific substitutions on the thiophene ring improved selectivity towards cancer cells while minimizing toxicity to normal cells. This highlights the potential for developing targeted therapies using derivatives of this compound .

Q & A

Q. What are the common synthetic routes for N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine and its derivatives?

The compound is typically synthesized via reductive amination. For example, a two-step process involves condensing 5-nitrothiophen-2-ylmethanamine with 4-chlorobenzaldehyde using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane. Derivatives are prepared by substituting the aldehyde component (e.g., 4-chloro-2-methylbenzaldehyde, 2-fluorobenzaldehyde) to yield structurally related compounds, with yields ranging from 18% to 28% .

Q. How is structural confirmation typically achieved for this compound?

Structural validation relies on ¹H/¹³C NMR , LCMS , and UV-Vis spectroscopy . For instance, ¹H NMR peaks for the benzyl group appear at δ 7.3–7.4 ppm (aromatic protons), while the nitrothiophene moiety shows distinct signals at δ 8.1–8.3 ppm. LCMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 265.20), and purity is assessed via HPLC .

Q. What analytical techniques are used to assess purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity analysis. Stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols , followed by LCMS to identify decomposition products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of derivatives?

Systematic optimization involves:

  • Solvent screening (e.g., THF vs. dichloromethane for better solubility).
  • Catalyst/reducing agent selection (e.g., NaBH(OAc)₃ vs. NaBH₄ for milder conditions).
  • Stoichiometric adjustments (e.g., 1.2 equivalents of aldehyde to amine). Evidence shows that branched aldehydes (e.g., 3-methylbutyraldehyde) yield lower outputs (18%) compared to aromatic aldehydes (22–28%) due to steric hindrance .

Q. What computational methods predict electronic properties, and how do they align with experimental data?

Density Functional Theory (DFT) calculations model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, DFT-predicted nitro group electron-withdrawing effects correlate with experimental UV-Vis absorbance shifts (λmax ~300 nm). Hirshfeld surface analysis further validates intermolecular interactions observed in crystallography .

Q. How are contradictions between XRD and computational models resolved?

Discrepancies in bond lengths/angles are addressed by:

  • Refining XRD data using software like SHELXL to account for thermal motion or disorder.
  • Revisiting DFT parameters (e.g., basis sets, solvation models). For instance, SHELXL’s iterative refinement improves R factors (<5%), while DFT adjustments reduce energy mismatches .

Q. What strategies mitigate low crystallinity in X-ray diffraction studies?

Techniques include:

  • Vapor diffusion with anti-solvents (e.g., hexane in DMSO).
  • Seeding with microcrystals from similar compounds.
  • Cryocooling to stabilize lattice structures. SHELX programs (e.g., SHELXD for phase solving) are critical for handling twinned or low-resolution data .

Q. How do substituents on the benzyl group influence biological activity?

Structure-activity relationship (SAR) studies compare derivatives with halogen (e.g., 4-Cl, 2-F) or alkyl (e.g., 3-methyl) groups. Bioassays (e.g., antimicrobial, enzyme inhibition) reveal that electron-withdrawing groups (e.g., -NO₂) enhance binding to targets like REV-ERBα, as seen in related compounds .

Methodological Challenges

Q. What factors contribute to variability in synthetic yields, and how are they investigated?

Yield discrepancies arise from:

  • Reagent purity (e.g., aldehyde oxidation state).
  • Reaction kinetics (monitored via in-situ IR or NMR).
  • Workup efficiency (e.g., extraction pH adjustments). DOE (Design of Experiments) frameworks statistically isolate critical variables .

Q. How are spectroscopic artifacts (e.g., signal splitting) addressed in NMR analysis?

Artifacts from scalar coupling or dynamic exchange are resolved by:

  • Variable-temperature NMR to identify temperature-dependent shifts.
  • COSY/NOESY for coupling correlation.
  • Deuterated solvents to minimize background noise .

Data Interpretation

Q. How do researchers validate LCMS results when molecular ion peaks are ambiguous?

High-resolution mass spectrometry (HRMS) with <5 ppm accuracy confirms exact masses (e.g., m/z 402.30 [M+H]⁺). Isotopic pattern analysis (e.g., Cl/Br signatures) and MS/MS fragmentation correlate with predicted structures .

Q. What safety protocols are critical during synthesis due to nitro group reactivity?

  • Controlled heating to prevent exothermic decomposition.
  • Blast shields for high-pressure reactions.
  • Waste neutralization (e.g., sodium bicarbonate for acidic byproducts) .

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